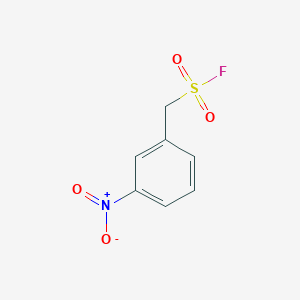

(3-Nitrophenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137936-30-0 . It has a molecular weight of 219.19 . It is typically in powder form .

Molecular Structure Analysis

The IUPAC name for “(3-Nitrophenyl)methanesulfonyl fluoride” is given as(3-nitrophenyl)methanesulfonyl fluoride . The InChI code for this compound is 1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 . Physical And Chemical Properties Analysis

“(3-Nitrophenyl)methanesulfonyl fluoride” is a powder that is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Organocatalytic Reactions

The addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, showcases its role in producing fluorinated derivatives. This process is noted for its enantioselectivity, providing access to compounds with potential medicinal and material science applications (M. Kamlar et al., 2010).

Enzyme Interaction Studies

Research on methanesulfonyl fluoride's interaction with acetylcholinesterase demonstrates its inhibitory properties, offering insights into enzyme mechanisms and potential therapeutic targets. Such studies underline the chemical's utility in biochemistry and pharmacology (R. Kitz & I. B. Wilson, 1963).

Spectroscopic and Structural Analyses

Structural and spectroscopic studies of complexes involving derivatives of (3-Nitrophenyl)methanesulfonyl fluoride contribute to our understanding of molecular interactions and reactivity. These findings are crucial for the development of new chemical entities and materials (I. Binkowska et al., 2001).

Development of New Synthetic Routes

The application of (3-Nitrophenyl)methanesulfonyl fluoride in the synthesis of vinyl fluorides through carbanion intermediates showcases its role in facilitating new synthetic pathways. This contributes to the field of organic synthesis, offering efficient routes to fluorine-containing compounds (J. Mccarthy et al., 1990).

Electrochemical Sensing Applications

Developments in electrochemical sensing interfaces, utilizing the fluoride ion recognition ability of nitro-substituted derivatives of (3-Nitrophenyl)methanesulfonyl fluoride, highlight its potential in environmental monitoring and analytical chemistry. Such applications demonstrate the versatility of (3-Nitrophenyl)methanesulfonyl fluoride in developing tools for the selective detection of ions in water (Yue Ni et al., 2017).

Safety and Hazards

The safety information for “(3-Nitrophenyl)methanesulfonyl fluoride” indicates that it is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements suggest that the compound is harmful if swallowed, in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

The primary target of (3-Nitrophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

(3-Nitrophenyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . The compound interacts with AChE, inhibiting its activity and thereby affecting the regulation of acetylcholine. This interaction and the resulting changes can have significant effects on neurotransmission.

特性

IUPAC Name |

(3-nitrophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHJHAMCKIXOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Nitrophenyl)methanesulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)

![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)

![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)

![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)